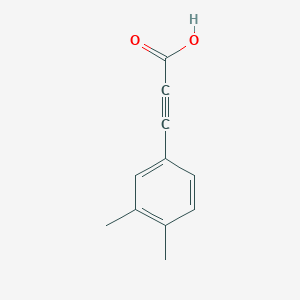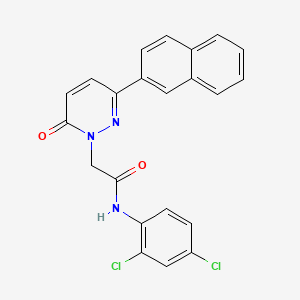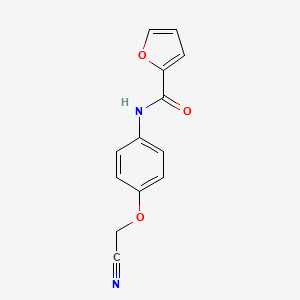![molecular formula C21H27N3O3 B14885879 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, a morpholino group, and a cyclopenta[c]pyridine core, making it a unique structure for study and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopenta[c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholino group: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the cyclohexyl group: This can be done through a substitution reaction where the cyclohexyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling up reaction volumes: Ensuring that the reactions can be carried out efficiently on a larger scale.
Optimizing reaction conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares the morpholino and oxoethoxy groups but differs in the core structure.
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Contains a cyclohexyl and morpholino group but has a different functional group arrangement.
Uniqueness
1-cyclohexyl-3-(2-morpholino-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H27N3O3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(2-morpholin-4-yl-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C21H27N3O3/c22-13-18-16-7-4-8-17(16)20(15-5-2-1-3-6-15)23-21(18)27-14-19(25)24-9-11-26-12-10-24/h15H,1-12,14H2 |
Clé InChI |
JTPFUZNDXQRAIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC(=C(C3=C2CCC3)C#N)OCC(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


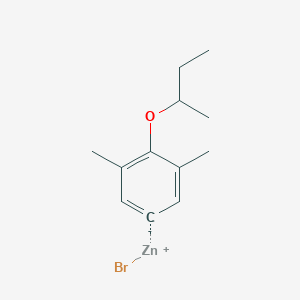
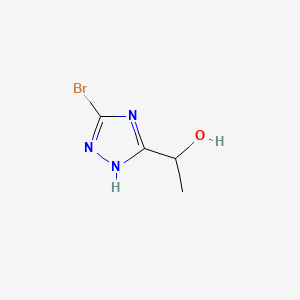
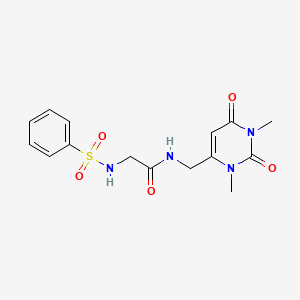
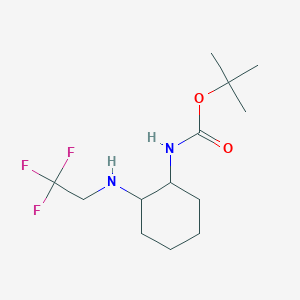
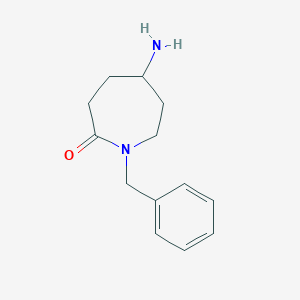
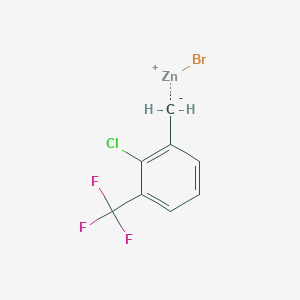


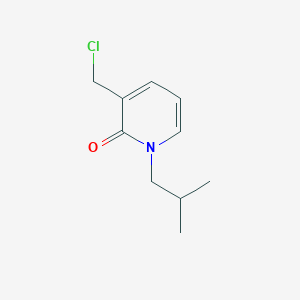
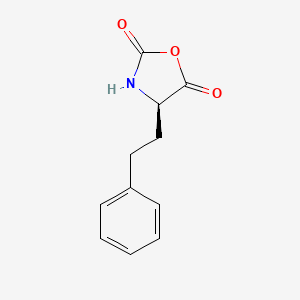
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
